2-[3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol
Description
The compound 2-[3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol features a benzimidazole core substituted with a 2-fluorobenzyl group at position 3 and an ethanol moiety at position 1. The 2-imino group stabilizes the dihydrobenzimidazole structure, influencing its electronic and steric properties.
Properties
Molecular Formula |
C16H16FN3O |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C16H16FN3O/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19(9-10-21)16(20)18/h1-8,18,21H,9-11H2 |
InChI Key |
KVVROGCXGONDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=N)CCO)F |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a fluorobenzyl group and an imino group, which are critical for its biological interactions.
Research indicates that compounds in the benzimidazole class often exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors for various enzymes, particularly those involved in inflammatory pathways.
- Antimicrobial Properties : Some studies have shown that benzimidazole derivatives possess antimicrobial activity against a range of pathogens.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
Inhibitory Activity
A study focusing on related benzimidazole derivatives reported that compounds with similar structural motifs exhibited potent inhibition against mPGES-1 (microsomal prostaglandin E synthase-1), an enzyme implicated in inflammatory processes. For instance, one derivative showed an IC50 value of 8 nM against mPGES-1, indicating strong inhibitory potential .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| 2-[3-(2-fluorobenzyl)-... | TBD | mPGES-1 |
| Related Benzimidazole Derivative | 8 | mPGES-1 |
Antimicrobial Activity
Another study highlighted the antimicrobial properties of benzimidazole derivatives, noting effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Case Study 1: Anti-inflammatory Effects
A preclinical study investigated the anti-inflammatory effects of a benzimidazole derivative similar to 2-[3-(2-fluorobenzyl)-...]. The results indicated a significant reduction in inflammatory markers in rodent models subjected to lipopolysaccharide (LPS) induced inflammation. The compound demonstrated an effective dose (ED50) of approximately 36.7 mg/kg .
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that certain benzimidazole derivatives induced apoptosis in human cancer cells. These findings suggest that the compound may have potential as an anticancer agent by promoting programmed cell death in malignant cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
Fluorobenzyl vs. Methyl/Ethyl Substituents
- 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride (CAS: 1233526-40-3): Substituent: Methyl group at position 3. The hydrochloride salt enhances solubility but may alter bioavailability . Comparison: The 2-fluorobenzyl group in the target compound likely improves lipophilicity and receptor-binding affinity due to fluorine’s electron-withdrawing effects, enhancing metabolic stability compared to the methyl analog .
Dichlorophenyl vs. Fluorobenzyl Substituents
- 1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol (CAS: 402940-12-9): Substituent: 3,4-Dichlorophenyl and 4-methylbenzyl groups. Properties: Chlorine atoms increase lipophilicity but may elevate toxicity risks. The compound targets orexin receptors, indicating structural flexibility for receptor engagement . Comparison: The 2-fluorobenzyl group in the target compound offers a balance between lipophilicity and safety, as fluorine is less toxic than chlorine while maintaining similar electronic effects .
Side Chain Modifications
Ethanol vs. Methanol Moieties
- [1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol (CAS: 309938-27-0): Side Chain: Methanol instead of ethanol. Properties: Shorter chain length reduces solubility (predicted pKa: 13.71) and may limit hydrogen-bonding capacity compared to ethanol derivatives .
Acetamide vs. Ethanol Moieties
- 2-{3-[2-(4-Chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide (C17H17ClN4O2): Side Chain: Acetamide group.
Receptor Targeting and Activity
- MT-7716 (NOP receptor agonist): Features a benzimidazole core with a piperidinyl-acenaphthenyl group. Comparison: The target compound’s 2-fluorobenzyl group may confer selectivity for distinct receptors, such as orexin or GABA receptors, depending on substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
